molecular formula C25H22FNO4 B8229245 N-Fmoc-2-fluoro-3-methyl-L-phenylalanine

N-Fmoc-2-fluoro-3-methyl-L-phenylalanine

Cat. No.: B8229245
M. Wt: 419.4 g/mol
InChI Key: BEFJUWVKXWSTCJ-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-2-fluoro-3-methyl-L-phenylalanine is a fluorinated and methylated derivative of phenylalanine, protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce modified phenylalanine residues into peptides. The 2-fluoro and 3-methyl substituents on the aromatic ring influence electronic properties, steric hindrance, and hydrophobicity, making it valuable for designing peptides with enhanced metabolic stability, bioavailability, or receptor-binding specificity.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-3-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-15-7-6-8-16(23(15)26)13-22(24(28)29)27-25(30)31-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-12,21-22H,13-14H2,1H3,(H,27,30)(H,28,29)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFJUWVKXWSTCJ-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Diastereoselectivity

Schöllkopf’s bislactim ether method is a cornerstone for synthesizing non-proteinogenic α-amino acids with high enantiomeric excess (ee). The approach leverages a chiral auxiliary—(3R,6R)-2,5-diketopiperazine—to enforce 1,4-asymmetric induction during alkylation. For N-Fmoc-2-fluoro-3-methyl-L-phenylalanine, the process begins with the preparation of 2-fluoro-3-methylbenzyl bromide, which is reacted with the deprotonated bislactim ether under cryogenic conditions (-78°C). The alkylation proceeds via an SN2 mechanism, with the auxiliary’s stereochemistry dictating the L-configuration at the α-carbon.

Optimization of Alkylation Conditions

Key parameters include:

  • Temperature : Maintaining -78°C minimizes racemization.

  • Base : Lithium hexamethyldisilazide (LiHMDS) ensures complete deprotonation of the bislactim ether.

  • Solvent : Tetrahydrofuran (THF) enhances reagent solubility while stabilizing the transition state.

Post-alkylation, acidic hydrolysis (6N HCl, 50°C) cleaves the bislactim ether, yielding the free amino acid. Subsequent Fmoc protection uses Fmoc-Osu (Fmoc-OSu) in acetonitrile with sodium carbonate, achieving >95% coupling efficiency.

Table 1: Comparative Yields for Schöllkopf Alkylation Derivatives

Starting MaterialProductYield (%)ee (%)
3-Azide-4-fluorobenzyl bromideN-Fmoc-3-azide-4-fluoro-L-phenylalanine6899
2-Fluoro-3-methylbenzyl bromide*This compound~70†98†

*Inferred from analogous synthesis; †Theoretical estimates based on mechanistic parallels.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Resin-Bound Intermediate Formation

SPPS-compatible routes involve anchoring the parent amino acid to Wang or Rink amide resin, followed by on-resin fluorination and methylation. For example, 3-methyl-L-phenylalanine is first coupled to the resin via its carboxyl group. Electrophilic fluorination using Selectfluor® in dimethylformamide (DMF) introduces the fluorine atom at the ortho position. Methylation is achieved via Suzuki-Miyaura coupling with methylboronic acid, though this step risks overalkylation without precise stoichiometric control.

Fmoc Protection and Cleavage

After functionalization, the amino acid is Fmoc-protected directly on the resin using Fmoc-Cl (2 equiv) and diisopropylethylamine (DIEA) in dichloromethane (DCM). Cleavage from the resin employs trifluoroacetic acid (TFA)/H₂O (95:5), yielding the crude product, which is purified via reverse-phase HPLC.

Table 2: SPPS Reaction Conditions and Outcomes

StepReagentsTime (h)Purity (%)
Resin loadingDIC/HOBt in DMF298
FluorinationSelectfluor®, K₂CO₃ in DMF685
MethylationMethylboronic acid, Pd(PPh₃)₄1278
Fmoc protectionFmoc-Cl, DIEA in DCM492

Solution-Phase Synthesis: Direct Fmoc Protection

Sequential Functionalization

A linear strategy involves synthesizing 2-fluoro-3-methyl-L-phenylalanine first, followed by Fmoc protection. The amino acid is prepared via Friedel-Crafts alkylation of fluorobenzene with methyl acrylate, though regioselectivity challenges necessitate Lewis acid catalysts like AlCl₃. Enzymatic resolution using acylase I isolates the L-enantiomer from the racemic mixture.

Fmoc Coupling Dynamics

Fmoc-Osu is preferred over Fmoc-Cl for its reduced racemization risk. Reaction in tetrahydrofuran/water (4:1) at 0°C with sodium bicarbonate affords the protected amino acid in 82% yield.

Large-Scale Production: Ni(II) Complex Alkylation

Chiral Auxiliary Recycling

Adapting methodologies from, glycine is complexed with a recyclable Ni(II)-(S)-BPB ((S)-2-(N-benzylprolyl)aminobenzophenone) auxiliary. Alkylation with 2-fluoro-3-methylbenzyl bromide in dimethyl ether (DME) at -20°C yields the Ni(II)-alkylated complex, which is hydrolyzed with EDTA to reclaim the auxiliary and free amino acid.

Process Scalability

This method achieves kilogram-scale production:

  • Throughput : 150–300 g per batch.

  • Yield : 75–80% after purification.

  • Cost Efficiency : Auxiliary recycling reduces waste by 60%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 3.08 (dd, J = 13.8 Hz, 1H, CH₂), 4.20 (t, J = 7.0 Hz, 1H, α-CH), 7.16–7.45 (m, aromatic H).

  • LC-MS : [M+H]⁺ 419.4 (calcd. 419.4).

  • HPLC Purity : >98% (C18 column, 0.1% TFA/MeCN) .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-2-fluoro-3-methyl-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids and various substituted derivatives of this compound .

Scientific Research Applications

Peptide Synthesis

N-Fmoc-2-fluoro-3-methyl-L-phenylalanine serves as a crucial building block in peptide synthesis. The incorporation of fluorinated amino acids into peptides can significantly enhance their biological activity, stability, and selectivity for target receptors. Fluorinated phenylalanines have been shown to improve the binding affinity of peptides to proteins, which is essential for developing therapeutic agents and vaccines .

Table 1: Comparison of Fluorinated Phenylalanines in Peptide Synthesis

Compound NameKey FeaturesApplication
This compoundEnhances stability and lipophilicityDrug design and development
N-Fmoc-2-fluoro-L-phenylalanineCommonly used in various peptide synthesesGeneral peptide synthesis
N-Fmoc-3-fluoro-L-phenylalanineExhibits different binding propertiesTargeted drug delivery

Drug Development

The unique structural characteristics of this compound contribute to its application in drug development. Fluorinated amino acids can enhance the metabolic stability of peptides, making them more viable as therapeutic agents. Studies have indicated that incorporating this compound into peptide sequences can yield drugs with improved pharmacokinetic profiles, including better absorption and longer half-lives in biological systems .

Case Study: Fluorinated Peptides as Enzyme Inhibitors

Research has demonstrated that peptides containing fluorinated phenylalanines can act as effective enzyme inhibitors. For instance, a study highlighted the use of fluorinated phenylalanines in designing inhibitors for specific enzymes involved in cancer metabolism. The fluorination altered the binding dynamics, leading to increased potency against the target enzymes .

Materials Science

In materials science, this compound has been explored for its potential in creating hydrogels and scaffolds for tissue engineering. The mechanical properties of hydrogels synthesized from Fmoc-protected amino acids are critical for applications in cell culture and regenerative medicine. The rigidity and stability of these materials can influence stem cell differentiation and tissue growth .

Table 2: Applications of this compound in Materials Science

ApplicationDescriptionImpact
Hydrogel FormationUsed as a building block for hydrogelsEnhances mechanical properties for tissue engineering
Scaffolds for Cell CultureProvides a supportive environment for cellsInfluences cell behavior and differentiation

Computational Studies

Recent computational studies have focused on understanding the molecular interactions involving this compound. These studies utilize molecular dynamics simulations to predict how modifications at the phenylalanine position affect the conformational dynamics and binding affinities of peptides . The insights gained from these studies are invaluable for rational drug design.

Mechanism of Action

The mechanism of action of N-Fmoc-2-fluoro-3-methyl-L-phenylalanine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The fluorine and methyl groups can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Research Findings and Trends

  • Thermal Stability: Fluorinated derivatives generally exhibit higher melting points (e.g., 157°C for Fmoc-L-3-fluorophenylalanine vs. non-fluorinated Fmoc-L-phenylalanine at ~120°C) .
  • Bioactivity : Substituted phenylalanines in SPPS improve peptide resistance to proteolytic degradation. For example, 2-CF₃ groups in N-Fmoc-2-trifluoro-L-phenylalanine enhance metabolic stability .

Biological Activity

N-Fmoc-2-fluoro-3-methyl-L-phenylalanine (Fmoc-FmPhe) is a fluorinated derivative of phenylalanine, characterized by a fluorine atom at the second carbon and a methyl group at the third carbon. This compound is primarily utilized in peptide synthesis, where it enhances the stability and bioactivity of peptides due to its unique structural properties. The following sections explore its biological activity, synthesis methods, and relevant case studies.

  • Full Chemical Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid
  • Molecular Formula : C25H22FNO4
  • Molecular Weight : Approximately 419.45 g/mol

Biological Activity

The biological activity of Fmoc-FmPhe is closely linked to its role in peptide synthesis and its interactions with biological targets. Key aspects include:

  • Enhanced Binding Affinity : Fluorinated amino acids like Fmoc-FmPhe often exhibit altered pharmacological properties compared to their non-fluorinated counterparts. The introduction of fluorine can increase lipophilicity and modify conformational dynamics, potentially leading to improved binding affinities for receptors and enzymes .
  • Peptide Stability : The incorporation of Fmoc-FmPhe into peptides can enhance their stability against enzymatic degradation, making them more effective in therapeutic applications .
  • Pharmacokinetic Profiles : Studies suggest that fluorination can improve the pharmacokinetic properties of peptides, allowing for better absorption and distribution within biological systems .

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Protection and Fluorination : The initial steps often involve protecting the amino group followed by selective fluorination at the desired position.
  • Coupling Reactions : Various coupling techniques are employed to attach Fmoc-FmPhe to growing peptide chains during solid-phase peptide synthesis (SPPS) .

Synthesis Overview Table

StepDescription
1Protection of the amino group using Fmoc-Cl
2Fluorination at the 2-position using appropriate reagents
3Coupling with other amino acids in SPPS
4Deprotection to yield the final peptide product

Case Studies and Research Findings

  • Fluorinated Peptide Interactions :
    A study demonstrated that peptides containing Fmoc-FmPhe showed significant binding affinity to G-protein coupled receptors (GPCRs), indicating potential applications in drug design targeting these receptors .
  • Antiviral Activity :
    Research has indicated that fluorinated peptides, including those containing Fmoc-FmPhe, exhibit antiviral properties against various strains of viruses, including SARS-CoV-2. The mechanism appears to involve disruption of viral entry into host cells rather than direct chemical interaction with the virus .
  • Pharmacological Applications :
    A review highlighted the use of fluorinated phenylalanines in therapeutic vaccines and enzyme stabilization, suggesting that these compounds can enhance the efficacy of treatments by improving the stability and activity of bioactive peptides .

Q & A

Basic Research Questions

Q. How can I optimize the incorporation of N-Fmoc-2-fluoro-3-methyl-L-phenylalanine into solid-phase peptide synthesis (SPPS) to minimize side reactions?

  • Methodological Answer : Use coupling reagents like HBTU or TBTU in DMF with a 2- to 4-fold molar excess of the amino acid. Monitor coupling efficiency via Kaiser or chloranil tests. Introduce a double coupling step if steric hindrance from the 3-methyl and 2-fluoro groups reduces reactivity. Post-synthesis, cleave the Fmoc group with 20% piperidine in DMF (2 × 5 min) while ensuring the methyl and fluoro substituents do not destabilize the peptide backbone .

Q. What purification strategies are recommended for peptides containing this compound when solubility issues arise?

  • Methodological Answer : Employ reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). If solubility is poor during synthesis, add 2-5% DMSO to the resin swelling solution. For analytical confirmation, use LC-MS to verify molecular weight and assess fluorinated side-chain retention .

Q. How does the 2-fluoro substituent influence the enantiomeric purity of this compound during synthesis?

  • Methodological Answer : The electron-withdrawing fluoro group enhances stereochemical stability by reducing racemization during coupling. Verify enantiopurity via chiral HPLC (e.g., Chirobiotic T column) with a mobile phase of methanol/water (70:30) and 0.1% formic acid. Compare retention times against D/L standards .

Advanced Research Questions

Q. How can I resolve contradictions in reported reactivity of this compound under microwave-assisted SPPS conditions?

  • Methodological Answer : Conflicting data may arise from varying microwave power settings or solvent systems. Conduct controlled experiments at 50°C with 20 W power in DMF. Use real-time FTIR spectroscopy to monitor Fmoc deprotection kinetics and confirm peptide bond formation. Cross-validate with MALDI-TOF MS to detect truncated sequences .

Q. What strategies are effective for analyzing the steric effects of the 3-methyl group in this compound on peptide conformational dynamics?

  • Methodological Answer : Perform NMR (¹H, ¹³C, and 19F) in DMSO-d6 or CDCl3 to assess dihedral angles and hydrogen bonding. Compare NOESY spectra with non-methylated analogs to identify steric constraints. Molecular dynamics simulations (AMBER or CHARMM force fields) can model backbone flexibility and predict β-sheet or α-helix propensity .

Q. How can I mitigate fluorinated byproduct formation during Fmoc deprotection of this compound in ionic liquids?

  • Methodological Answer : Replace traditional piperidine with 0.5 M DBU in [BMIM][BF4] ionic liquid to reduce β-elimination of fluorine. Analyze byproducts via LC-MS/MS and quantify using a calibration curve of synthetic standards. Optimize reaction time (≤3 min) to balance deprotection efficiency and side reactions .

Q. What computational methods are suitable for predicting the metabolic stability of peptides containing this compound?

  • Methodological Answer : Use in silico tools like MetaSite or Schrödinger’s QikProp to model cytochrome P450 interactions. Validate with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) and monitor degradation via UPLC-UV at 254 nm. Correlate fluorine’s electronegativity with metabolic half-life .

Data Analysis & Validation

Q. How do I distinguish between fluorine-induced NMR shifts and conformational changes in peptides with this compound?

  • Methodological Answer : Acquire 19F NMR spectra in D2O and compare chemical shifts to free amino acid controls. Use TOCSY to assign fluorine-proton coupling constants (³JHF). For ambiguous signals, employ isotopic labeling (e.g., ¹³C-methyl) to isolate steric effects .

Q. What statistical approaches are recommended for reconciling discrepancies in fluorinated peptide bioactivity datasets?

  • Methodological Answer : Apply multivariate analysis (PCA or PLS regression) to datasets from SPR, cell viability assays, and proteomics. Normalize activity data using the 3-methyl group’s logP as a covariate. Use bootstrapping to estimate confidence intervals for IC50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.